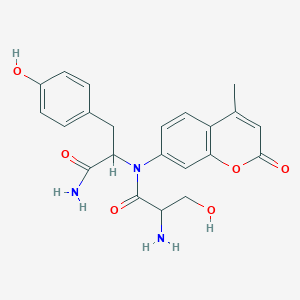
(2S)-2,3,3-trideutéro-3-deutérooxy-2-(trideutéroazaniumyl)propanoate
Vue d'ensemble
Description
L-serine-d7 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 112.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-serine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-serine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les maladies neurologiques
La L-sérine-d7 est utilisée dans l'étude des maladies neurologiques en raison de son rôle dans la synthèse des protéines, la prolifération cellulaire et la formation des sphingolipides dans le système nerveux central . Elle est particulièrement pertinente dans la recherche sur la maladie d'Alzheimer, la maladie de Parkinson et la sclérose en plaques, où elle agit comme un précurseur de molécules essentielles à la différenciation et à la survie neuronales .
Synthèse des neurotransmetteurs
Ce composé est essentiel à la synthèse des neurotransmetteurs. Dans le cerveau, la L-sérine est convertie en D-sérine, qui agit sur les récepteurs NMDA, jouant un rôle clé dans la potentialisation à long terme et la plasticité synaptique . La L-sérine-d7 sert donc de standard marqué par un isotope stable pour suivre et quantifier ces processus.
Analyse des voies métaboliques
La L-sérine-d7 est utilisée pour comprendre les voies métaboliques dans les cellules gliales, en particulier les astrocytes, où elle est convertie en D-sérine. Cela permet de cartographier la voie phosphorylée dans le cerveau des mammifères, fournissant des informations sur la production mécanistique de la L-sérine et son impact sur les cellules gliales et neuronales .
Développement de médicaments et potentiel thérapeutique
Le rôle du composé dans la neuroprotection et les effets anti-inflammatoires en fait un candidat pour le développement de médicaments. La L-sérine-d7 peut être utilisée comme standard interne en spectrométrie de masse pour garantir la quantification précise des niveaux de L-sérine dans les préparations pharmaceutiques .
Essais cliniques et évaluations de sécurité
Dans les essais cliniques qui étudient les effets thérapeutiques de la L-sérine, la L-sérine-d7 peut servir de contrôle pour soutenir la sécurité de la L-sérine. Elle est utilisée pour traiter des affections telles que l'épilepsie, la schizophrénie, la psychose et la maladie d'Alzheimer, entre autres maladies neurologiques .
Culture cellulaire et biologie du développement
La L-sérine est un précurseur de la glycine et de la D-sérine, qui sont toutes deux importantes pour les études de culture cellulaire et de biologie du développement. La L-sérine-d7 fournit une version de la L-sérine marquée par un isotope stable qui peut être utilisée pour suivre son incorporation dans les cellules et les tissus, contribuant à l'étude de la prolifération et du développement cellulaires .
Mécanisme D'action
- Its primary targets include lysosomal cathepsins B and L . These enzymes play crucial roles in protein degradation and clearance.
- Activation of autophagic-lysosomal proteolysis contributes to the neuroprotective effect of L-serine .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with L-serine-d7 include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, L-serine-d7 interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .
Cellular Effects
L-serine-d7 influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . L-serine-d7 also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .
Molecular Mechanism
At the molecular level, L-serine-d7 exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of L-serine-d7 from 3-phosphoglycerate . Additionally, L-serine-d7 can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in L-serine-d7 allows for precise tracking of these interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-serine-d7 can change over time due to its stability and degradation. Studies have shown that L-serine-d7 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that L-serine-d7 can influence cellular processes over extended periods, highlighting its potential for long-term research applications .
Dosage Effects in Animal Models
The effects of L-serine-d7 in animal models can vary with different dosages. Studies have shown that low to moderate doses of L-serine-d7 can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .
Metabolic Pathways
L-serine-d7 is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to L-serine-d7 . Additionally, L-serine-d7 can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
L-serine-d7 is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of L-serine-d7 within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .
Subcellular Localization
The subcellular localization of L-serine-d7 can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, L-serine-d7 can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that L-serine-d7 is available where it is needed for various biochemical reactions and cellular functions .
Propriétés
IUPAC Name |
(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-DTZHYFPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid](/img/structure/B1487231.png)
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)











